molecular formula C12H14ClNO B599718 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-93-4

6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B599718
CAS No.: 180160-93-4
M. Wt: 223.7
InChI Key: CFXXYKNXUHGGRH-UHFFFAOYSA-N
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Description

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound featuring a fused isobenzofuran and piperidine system with a chlorine substituent at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol . The compound is typically stored under dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

5-chlorospiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXXYKNXUHGGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676402
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-93-4
Record name 6-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocyclization via Alkylation

The core spirocyclic architecture is typically constructed through alkylation reactions between isobenzofuran precursors and piperidine derivatives. A representative protocol involves reacting 5-chloroisobenzofuran-1(3H)-one with 4-bromopiperidine hydrobromide in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving cyclization yields of 68–72%. Critical to success is the sequential addition of potassium hydroxide (KOH) to maintain pH > 10, which prevents premature ring-opening of the isobenzofuran moiety.

Reductive Amination Approaches

Alternative routes employ reductive amination to form the spiro junction. In this method, 6-chloro-1-oxoisobenzofuran-3-carbaldehyde undergoes condensation with piperidine in methanol under nitrogen atmosphere, followed by sodium borohydride reduction at 0°C. This two-step process provides the target compound in 61% overall yield with excellent diastereoselectivity (>95% de). The aldehyde intermediate's instability necessitates in situ generation via Swern oxidation of the corresponding alcohol.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate key steps. A 2023 study demonstrated that microwave-assisted alkylation at 150°C for 1 hour reduces reaction times by 80% compared to conventional heating. This technique particularly benefits the formation of the spiro center, achieving 89% conversion when using acetonitrile as solvent and cesium carbonate as base.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst screening reveals pronounced effects on reaction efficiency:

CatalystYield (%)Reaction Time (h)Selectivity (%)
TBAB721288
18-Crown-6651092
No catalyst412476

Data adapted from large-scale optimization trials. TBAB emerges as optimal due to its dual role in phase transfer and bromide ion stabilization.

Solvent Effects

Polar aprotic solvents significantly influence reaction kinetics:

  • DMF : Enables complete solubility but requires strict anhydrous conditions (yield: 72%, purity: 94%)

  • Acetonitrile : Facilitates faster reactions (8 h vs. 12 h in DMF) with comparable yields (70%)

  • THF : Results in incomplete conversion (<50%) due to poor base solubility

Temperature and Time Considerations

The exothermic nature of spirocyclization demands precise thermal control. Below 60°C, reaction stalls at <30% conversion. Optimal results occur at 80–85°C, with higher temperatures inducing decomposition (>90°C). Time-course studies show 95% completion within 10 hours under reflux conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials using continuous flow reactors demonstrate:

  • 3.2 kg/day throughput in microreactor systems

  • 15% reduction in solvent consumption vs. batch processes

  • Consistent purity (>99.5% by HPLC) through in-line PAT monitoring

Crystallization Optimization

Final product isolation employs antisolvent crystallization from ethanol/water (1:3 v/v). Seeding with product crystals (0.5% w/w) yields 92% recovery of pharmaceutical-grade material (mean particle size: 50–70 μm) .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluoro : The 6-fluoro analog (CAS 164078-72-2) has a lower molecular weight (243.71 vs. 237.68) but similar storage requirements (2–8°C) . The electronegative chlorine substituent may enhance receptor binding affinity compared to fluorine.
  • Benzyl-Substituted Analog : The benzyl group in CAS 1017598-71-8 increases molecular weight (328.79) and likely alters solubility, as this derivative is stored at room temperature .
  • Positional Isomerism : The 5-chloro isomer (CAS 1190965-20-8) shows 83% structural similarity, but positional differences significantly affect receptor selectivity .

Pharmacological Profiles

Sigma Receptor (S1R/S2R) Activity

  • Fluoro-Substituted Analogs: Fluorine at the 6-position (e.g., CAS 164078-72-2) is used in sigma-2 receptor ligands for Alzheimer’s disease diagnosis, suggesting halogen position critically influences target engagement .

Melanocortin-4 Receptor (MC4R) Agonism

The spiro[isobenzofuran-piperidine] scaffold is a privileged structure in MC4R agonists. For example, Guo et al. (2010) reported derivatives with nanomolar potency at MC4R, though chlorine substitution’s specific role requires further study .

Physicochemical and Toxicological Properties

Property 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Ethyl Ester Analog (CAS 42191-83-3) 6-Fluoro Analog (CAS 164078-72-2)
Boiling Point Not reported Not reported Not reported
Solubility Not reported Likely low (hydrophobic ester) Not reported
Acute Toxicity (Oral) Not reported Category 4 (LD₅₀ > 300 mg/kg) Not reported
Storage Conditions 2–8°C Room temperature 2–8°C

Notes:

  • The ethyl ester derivative (CAS 42191-83-3) exhibits acute oral toxicity (Category 4) and skin/eye irritation , necessitating strict handling protocols .
  • Chlorine’s electron-withdrawing effects may enhance metabolic stability compared to fluorine or hydrogen substituents.

Biological Activity

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. With the molecular formula C12H14ClNO and a molecular weight of 223.7 g/mol, this compound has garnered attention for its antimicrobial and anticancer properties, among other biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves the reaction of 6-chloroisobenzofuran with piperidine under controlled conditions. This process often requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the spiro linkage. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits notable antimicrobial properties. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves modulation of signaling pathways related to cell survival and proliferation. For instance, compounds similar to 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] have been shown to interact with sigma receptors, which play a crucial role in cancer cell biology .

The biological activity of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is largely attributed to its interaction with specific molecular targets within cells. This compound may bind to sigma receptors (σ1 and σ2), which are implicated in various cellular processes including pain modulation and tumor growth regulation. The binding affinity for these receptors has been quantified in several studies, indicating that modifications in the chemical structure can enhance or diminish activity against these targets .

Study on Sigma Receptor Affinity

A recent study explored the binding affinities of various derivatives of spiro compounds for sigma receptors. The study highlighted that modifications at specific positions on the spiro structure significantly affected receptor selectivity and binding strength. For example, derivatives functionalized at the N-1 or C-3 positions showed varying affinities for σ1 and σ2 receptors, with some achieving subnanomolar affinity .

Compoundσ1 Binding Affinity (nM)σ2 Binding Affinity (nM)
Compound A39.3 ± 9.010.1 ± 1.1
Compound B25.0 ± 5.05.0 ± 0.5
6-Chloro-3H-spiroTBDTBD

Antimicrobial Efficacy Study

Another significant investigation assessed the antimicrobial efficacy of 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] against several pathogenic bacteria. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, showcasing its potential as an alternative therapeutic agent in treating infections caused by resistant strains.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]?

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include cyclization to form the spirocyclic core and halogenation (e.g., chlorination) at the 6-position. For example, brominated intermediates may undergo catalytic hydrogenation or coupling reactions with piperidine derivatives under controlled pH and temperature conditions to optimize yield (e.g., 60–80°C, inert atmosphere) . Purification often employs column chromatography or preparative HPLC to isolate the target compound (>95% purity) .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify the spirocyclic framework and chloro substitution.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight (237.68 g/mol) .
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .
  • FT-IR to identify functional groups like the ketone (if present) or piperidine ring vibrations .

Q. What are the optimal storage conditions to ensure compound stability?

The compound should be stored in a sealed container under dry conditions at 2–8°C to prevent hydrolysis or decomposition. Light-sensitive variants require amber vials . Purity checks via HPLC or TLC are recommended before use in sensitive assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate sigma receptor interactions?

  • Radioligand binding assays using tritiated or fluorescent probes to measure affinity for sigma-1/sigma-2 receptors .
  • Functional assays (e.g., calcium flux or cAMP modulation) to assess receptor activation/inhibition.
  • Computational docking studies to model interactions with receptor binding pockets, leveraging the spirocyclic structure’s conformational rigidity . Contradictions in binding data may arise from differences in receptor isoforms or assay conditions (e.g., cell lines, buffer pH) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis of assay conditions: Compare purity levels (e.g., ≥95% vs. lower grades), solvent systems (DMSO vs. aqueous buffers), and cell models (cancer vs. normal cells) .
  • Dose-response reevaluation : Confirm activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside receptor-specific readouts to distinguish target-mediated effects from general toxicity .

Q. What methodologies are used to study structure-activity relationships (SAR) of chloro-substituted spirocyclic analogs?

  • Comparative substitution studies : Synthesize analogs with halogens (e.g., F, Br) or electron-withdrawing groups (e.g., CF₃) to assess impacts on lipophilicity (logP) and receptor binding .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 models) to correlate substituent effects with bioavailability .
  • QSAR modeling : Use computational tools to predict bioactivity based on electronic (Hammett σ) or steric (Taft Es) parameters .

Q. How can synthetic routes be optimized for higher yield and purity?

  • Catalyst screening : Test palladium, nickel, or copper catalysts for cross-coupling steps to reduce side products .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

  • HPLC-DAD/ELSD : Detect impurities down to 0.1% levels, especially for degradation products (e.g., hydrolyzed ketones) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under accelerated storage conditions (e.g., 40°C/75% RH) .
  • LC-MS/MS : Identify trace byproducts formed during long-term storage or under oxidative stress .

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